molecular formula C13H18F3N3O B2877505 N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine CAS No. 2202080-38-2

N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine

Cat. No.: B2877505
CAS No.: 2202080-38-2
M. Wt: 289.302
InChI Key: JBTDVAXZGIQWNH-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine is a synthetic organic compound with the molecular formula C13H18F3N3O. This compound is characterized by the presence of a cyclopentane ring substituted with an amine group, which is further modified with a pyrimidine ring containing trifluoromethyl and methyl groups. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine and trifluoromethyl-containing reagents.

    Cyclopentane Ring Formation: The cyclopentane ring is formed through cyclization reactions, often involving cyclopentanone as a starting material.

    Coupling Reaction: The pyrimidine ring is then coupled with the cyclopentane derivative through nucleophilic substitution or other suitable coupling reactions.

    Amine Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (solvent, temperature, catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine derivatives or deoxygenated compounds.

Scientific Research Applications

N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-{[2-methyl-4-(trifluoromethyl)pyrimidin-6-yl]oxy}cyclopentan-1-amine: Similar structure but with different substitution pattern on the pyrimidine ring.

    N,N-dimethyl-2-{[2-chloro-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine: Contains a chloro group instead of a methyl group on the pyrimidine ring.

Uniqueness

N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N,N-dimethyl-2-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O/c1-8-17-11(13(14,15)16)7-12(18-8)20-10-6-4-5-9(10)19(2)3/h7,9-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTDVAXZGIQWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2CCCC2N(C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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